methanone CAS No. 400088-05-3](/img/structure/B2852354.png)

[6-(4-Chlorobenzoyl)-3-pyridazinyl](4-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

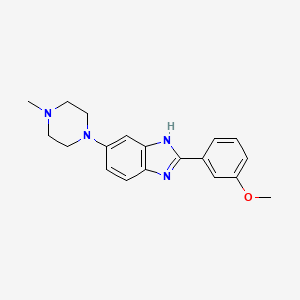

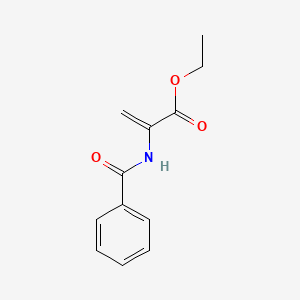

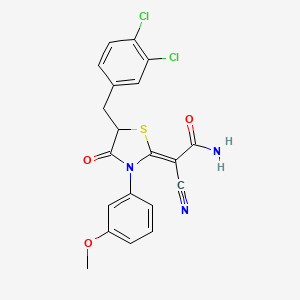

“6-(4-Chlorobenzoyl)-3-pyridazinylmethanone” is a chemical compound with the molecular formula C18H10Cl2N2O2 . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings substituted with a chlorine atom and a carbonyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4,4’-Dichlorobenzophenone are synthesized by the acylation of chlorobenzene with 4-chlorobenzoyl chloride . The reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking Study

A study explored the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), with one compound showing high potency. Additionally, their antibacterial and antifungal activities were investigated, showcasing significant effectiveness. Molecular docking studies suggested these compounds' potential to help overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antioxidant Properties

Another research focused on the synthesis of derivatives with bromine from a specific compound, examining their in vitro antioxidant activities through various assays. The synthesized bromophenols demonstrated effective antioxidant power, with specific phenols showing potent antioxidant and radical scavenging abilities. This study highlights the potential of these new compounds for applications owing to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial Activity and Molecular Structure

Research on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone and its derivatives revealed insights into their molecular structure, spectroscopic, and quantum chemical properties. The study further delved into their antimicrobial activity, demonstrating antibacterial and antifungal effects, and performed docking simulations to better understand their potential as antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Antiviral Activity

A separate investigation synthesized new derivatives targeting antiviral activity. Through a series of steps starting from 4-chlorobenzoic acid, these studies aimed at evaluating the anti-tobacco mosaic virus activity, identifying compounds with certain efficacies against the virus. This underscores the potential of these compounds in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Production of Chiral Intermediate for Betahistine

Research also covered the production of a key chiral intermediate of Betahistine, showcasing the stereoselective reduction of a specified methanone to its alcohol form using isolated microorganisms. This process optimizes the production of a significant intermediate for an anti-allergic drug, demonstrating the intersection of chemical synthesis and biotechnological applications (Ni, Zhou, & Sun, 2012).

These studies reflect the diverse applications of "6-(4-Chlorobenzoyl)-3-pyridazinylmethanone" and its derivatives in the realm of scientific research, spanning from medicinal chemistry to biotechnology. The findings contribute significantly to our understanding of these compounds' potential in addressing various health-related challenges.

Propiedades

IUPAC Name |

[6-(4-chlorobenzoyl)pyridazin-3-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2/c19-13-5-1-11(2-6-13)17(23)15-9-10-16(22-21-15)18(24)12-3-7-14(20)8-4-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMDWRNUJVOVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NN=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(4-Chlorobenzoyl)-3-pyridazinyl](4-chlorophenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)

![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2852286.png)

![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)